molecular formula C19H14BrN5O3 B2742176 2-(3-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-31-8

2-(3-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2742176
CAS RN: 869069-31-8
M. Wt: 440.257
InChI Key: WOKFCZXCBSOBIR-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BIBX1382BS, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of purine derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Bromophenol Coupling and Biological Activity

Bromophenol derivatives, including those coupled with nucleoside bases, have been isolated from various natural sources like the red alga Rhodomela confervoides. These compounds exhibit a range of biological activities and have potential applications in drug discovery and development. For instance, bromophenols C-N coupled with nucleoside base derivatives show potential for further investigation into their biological activities and possible therapeutic applications (Ma et al., 2007).

Antiviral and Antiprotozoal Agents

Research into imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing to their potential as antiprotozoal agents. Such studies highlight the importance of chemical modifications in enhancing biological activity and developing new therapeutic agents (Ismail et al., 2004).

Diuretic Properties and Polymorphism

Compounds with strong diuretic properties, such as certain pyrroloquinoline derivatives, have been identified to possess significant potential in treating hypertension. The discovery of polymorphic modifications of these compounds provides insights into their physical properties and could influence their bioavailability and efficacy (Shishkina et al., 2018).

Hydrogen Bonding and Base Recognition

The role of hydrogen bonding in the recognition of nucleic acid bases has been explored through studies on derivatives of acridine and their interactions with dinucleotides. These studies contribute to understanding the molecular basis of drug-DNA interactions, which is crucial for the design of novel therapeutic agents targeting genetic material (Gaugain et al., 1981).

Cytotoxic and Antimicrobial Activities

The synthesis and evaluation of novel oxazol-5(4H)-ones have demonstrated cytotoxic and antimicrobial activities, highlighting their potential in developing new treatments for cancer and infections. Such studies underscore the importance of chemical diversity in discovering new bioactive compounds with therapeutic applications (Rosca, 2020).

properties

IUPAC Name

2-(3-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O3/c1-28-13-8-3-2-7-12(13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-5-4-6-11(20)9-10/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKFCZXCBSOBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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